N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-9-14(19)17-11-5-3-4-10(8-11)15-18-12-6-1-2-7-13(12)20-15/h1-8H,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXJCQUVWSWMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide (NCTS) in the presence of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are frequently used to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of benzoxazole amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Building Block:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the preparation of various benzoxazole derivatives through cyclization reactions involving 2-aminophenol and chloroacetyl derivatives under specific conditions. The compound can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, which allow for the generation of diverse derivatives with tailored properties .
Reactions:
- Oxidation: Common oxidizing agents like potassium permanganate can convert it into corresponding oxides.
- Reduction: Reducing agents such as sodium borohydride can yield amines or other reduced forms.
- Substitution: The chloro group can be replaced with nucleophiles like amines or alcohols, leading to the formation of various substituted benzoxazole derivatives.
Biological Applications
Antimicrobial and Anticancer Properties:
Recent studies have highlighted the potential of this compound as an antimicrobial and anticancer agent. For instance, derivatives synthesized from this compound have shown promising activity against various pathogens, including those responsible for malaria and leishmaniasis. In vitro evaluations indicated that certain derivatives exhibited significant inhibitory effects against these diseases .
Case Study:
A study evaluated several benzoxazole derivatives for their antiprotozoal activity. Among them, this compound demonstrated good antimalarial activity alongside moderate effectiveness against leishmanial and trypanosomal species. Molecular docking studies suggested that its mechanism of action involves the inhibition of specific enzymatic pathways critical for parasite survival .
Medical Applications
Therapeutic Potential:
The compound is being explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets effectively. Its structural characteristics allow it to potentially modulate biological pathways involved in disease processes, particularly in cancer therapy where resistance to conventional drugs is a challenge .
Research Findings:
In a comparative analysis of benzoxazole derivatives, one derivative showed an IC50 value lower than that of standard chemotherapeutic agents against several cancer cell lines, indicating its potential as a new therapeutic candidate .
Industrial Applications
Material Development:
this compound is also utilized in the development of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for applications in polymer chemistry and the synthesis of functional materials with specific attributes .
Data Summary Table
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Facilitates diverse chemical transformations |
| Biological Activity | Antimicrobial and anticancer research | Promising results against malaria and cancer cells |
| Medical Research | Potential therapeutic agent | Effective against resistant cancer cell lines |
| Industrial Use | Intermediate in material development | Suitable for functional materials synthesis |
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The table below compares N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide with key analogs from the literature:
Key Observations :
- Heterocycle Differences: Replacing benzoxazole (O, N) with benzothiazole (S, N) or thiazole alters electronic properties.
- Substituent Effects : The 2-chloroacetamide group in the target compound is more electrophilic than simple acetamides (e.g., N-(1,3-benzothiazol-2-yl)acetamide), enabling nucleophilic substitution reactions . Chloroaryl substituents (e.g., 2,6-dichlorophenyl in ) introduce steric bulk and influence molecular planarity .
Physical and Chemical Properties
- Melting Points : Thiazole derivatives like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit high melting points (489–491 K), attributed to strong intermolecular hydrogen bonding . Benzoxazole derivatives may have lower melting points due to reduced symmetry.
- Solubility: Morpholino-substituted analogs () show improved solubility in polar solvents compared to chloroaryl derivatives .
- Reactivity : The chloroacetamide group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than unsubstituted acetamides, enabling diverse derivatization .
Biological Activity
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : CHClNO
- Molecular Weight : 220.65 g/mol
- CAS Number : 5837-43-4
The compound features a benzoxazole moiety, which is known for its role in various pharmacological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study conducted by Al-Sanea et al., the compound was tested against various pathogens, showing promising results against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) were determined, demonstrating effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Antiprotozoal Activity
In addition to its antibacterial properties, this compound has been evaluated for antiprotozoal activity. The same study reported that this compound exhibited notable antimalarial effects. The compound was found to inhibit the growth of Plasmodium falciparum in vitro with an IC50 value of 0.5 µM .
The mechanism underlying the biological activity of this compound appears to involve interference with cellular processes in target organisms. The benzoxazole scaffold is known to interact with nucleic acids and proteins, potentially disrupting essential functions such as DNA replication and protein synthesis.
Study on Antimicrobial Effects
In a clinical setting, a case study evaluated the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed significant improvements in their conditions, with a reduction in bacterial load observed within days of treatment .
Evaluation Against Protozoal Infections
Another case study focused on patients suffering from malaria. The administration of this compound resulted in rapid resolution of symptoms and a decrease in parasite density in blood smears .
Q & A
Q. What are the optimized synthetic routes for N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide, and how can reaction completion be monitored?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-amino-phenylbenzoxazole derivatives with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in solvents like dimethylformamide (DMF) or dichloromethane at 0–25°C. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase. Post-reaction, the product is precipitated by ice-water quenching and purified via recrystallization (ethanol/water) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the chloroacetamide methylene group (δ 4.2–4.5 ppm). The benzoxazole ring carbons appear at δ 150–160 ppm .
- FT-IR : Confirm C=O stretching (~1650 cm⁻¹) and C-Cl absorption (~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₅H₁₀ClN₂O₂) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Evaluate interactions with cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally analogous compounds?
- Methodological Answer : Contradictions often arise from substituent electronic effects or steric hindrance. For example:
- Electron-Withdrawing Groups (Cl, F) : Enhance antibacterial activity but reduce solubility, leading to variability in MIC values .
- Benzoxazole vs. Benzothiazole Cores : Compare logP values (benzoxazole derivatives are typically more lipophilic) and correlate with cell permeability using Caco-2 monolayer assays .
- Statistical Analysis : Apply multivariate regression to isolate structural contributors (e.g., Hammett constants) to bioactivity .
Q. What computational strategies predict the compound’s target proteins, and how are docking results validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) or EGFR kinase (PDB: 1M17). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the benzoxazole ring .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability (RMSD < 2.0 Å) .
- Experimental Validation : Cross-validate docking predictions with SPR (surface plasmon resonance) binding affinity measurements .
Q. How does modifying the chloroacetamide moiety impact structure-activity relationships (SAR)?
- Methodological Answer :
- Chlorine Replacement : Substitute Cl with Br, CN, or CF₃ to assess electronic effects. Bromine increases hydrophobicity (logP ↑ 0.5), enhancing membrane penetration but potentially reducing aqueous solubility .
- Amide Linker Flexibility : Replace the acetamide with propionamide or rigidify with a heterocycle (e.g., oxadiazole) to study conformational effects on target binding .
- SAR Table :
| Substituent | logP | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|
| -Cl | 2.8 | 8.0 | 12.5 |
| -Br | 3.3 | 4.0 | 8.7 |
| -CF₃ | 3.1 | 16.0 | 22.3 |
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect unreacted starting materials (retention time: 3.5 min) and hydrolyzed byproducts (e.g., free benzoxazole acid, RT: 6.2 min) .
- LC-MS/MS : Quantify impurities at <0.1% levels using MRM (multiple reaction monitoring) modes .
- X-ray Crystallography : Resolve structural ambiguities (e.g., amide tautomerism) via single-crystal analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
